molecular formula C16H21N3O2 B592308 Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate CAS No. 167263-04-9

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate

Cat. No. B592308
CAS No.: 167263-04-9
M. Wt: 287.363
InChI Key: OUILGYJQVAMETA-UHFFFAOYSA-N
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Patent
US08754220B2

Procedure details

A mixture of tert-butyl 4-cyanopiperidine-1-carboxylate (220 mg, 1.05 mmol) and 2-fluoropyridine (0.094 mL, 1.10 mmol) was dissolved in 5.2 mL of THF. The reaction was purged with a stream of nitrogen and cooled to −78° C. To this reaction was added sodium bis(trimethylsilyl)amide (1.0 M in THF, 1.47 mL, 1.47 mmol), which was stirred for 1 h. The reaction was warmed to ambient temperature, stirred for 1 hour, and quenched with a saturated ammonium chloride solution. The mixture was extracted with dichloromethane (3×10 mL). The combined organic extracts were dried over sodium sulfate, filtered, concentrated, and subjected to silica gel chromatography eluting with 0-20% ethyl acetate in hexanes to provide tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0.094 mL
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)#[N:2].F[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1COCC1>[C:1]([C:3]1([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.094 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Two
Name
Quantity
1.47 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
5.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with a stream of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with a saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluting with 0-20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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